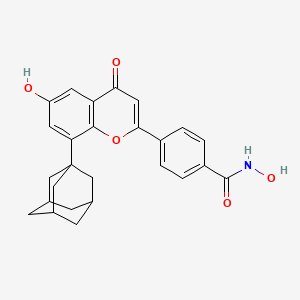
Nur77 modulator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nur77 modulator 2 is a small molecule that acts as a regulator of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). This compound has garnered significant interest due to its ability to modulate Nur77’s activity, which plays a crucial role in apoptosis, inflammation, and other cellular processes. This compound has a Kd value of 0.35 μM, indicating its high affinity for Nur77 .
Vorbereitungsmethoden
The synthesis of Nur77 modulator 2 involves several steps, starting from commercially available precursors. One of the synthetic routes includes the introduction of specific functional groups to enhance its activity and selectivity towards Nur77. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Nur77 modulator 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Nur77 modulator 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the modulation of nuclear receptors and their downstream effects. In biology, it helps in understanding the role of Nur77 in cellular processes such as apoptosis and inflammation. In medicine, this compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the Nur77-Bcl-2 apoptotic pathway . Additionally, it has anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Wirkmechanismus
Nur77 modulator 2 exerts its effects by binding to the Nur77 receptor with high affinity. This binding promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2. This interaction converts Bcl-2 from an anti-apoptotic to a pro-apoptotic molecule, leading to the release of cytochrome c and the induction of apoptosis. The molecular targets involved in this pathway include Nur77, Bcl-2, and various signaling molecules that regulate their interaction .
Vergleich Mit ähnlichen Verbindungen
Nur77 modulator 2 is unique compared to other similar compounds due to its high affinity for Nur77 and its potent anti-inflammatory and anti-cancer properties. Similar compounds include BI1071, which also targets the Nur77-Bcl-2 apoptotic pathway but has different structural features and binding affinities . Other compounds like CCE9 and cytosporone B have been studied for their ability to modulate Nur77, but they differ in their mechanisms of action and therapeutic potential .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to modulate the Nur77 receptor and induce apoptosis in cancer cells makes it a valuable tool for studying cellular processes and developing new treatments for cancer and inflammatory diseases.
Eigenschaften
Molekularformel |
C26H25NO5 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
4-[8-(1-adamantyl)-6-hydroxy-4-oxochromen-2-yl]-N-hydroxybenzamide |
InChI |
InChI=1S/C26H25NO5/c28-19-8-20-22(29)10-23(17-1-3-18(4-2-17)25(30)27-31)32-24(20)21(9-19)26-11-14-5-15(12-26)7-16(6-14)13-26/h1-4,8-10,14-16,28,31H,5-7,11-13H2,(H,27,30) |
InChI-Schlüssel |
VOQHQKKYIRGKSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=CC5=C4OC(=CC5=O)C6=CC=C(C=C6)C(=O)NO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


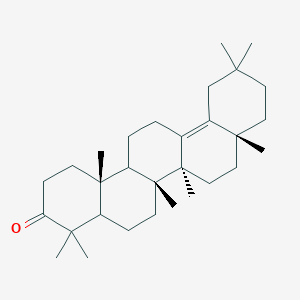
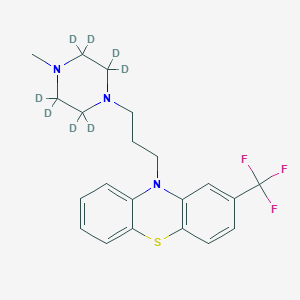
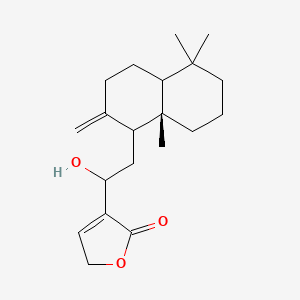
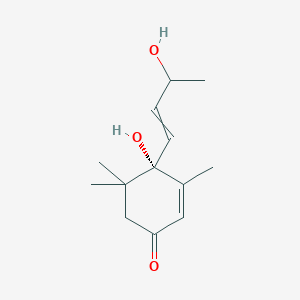
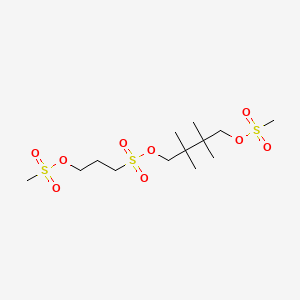
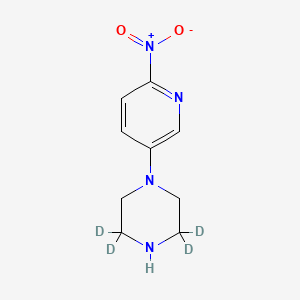
![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)

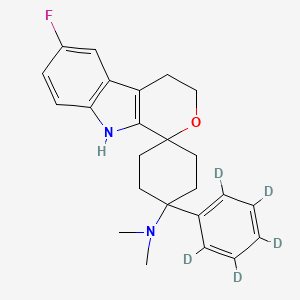
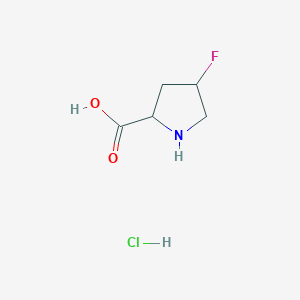
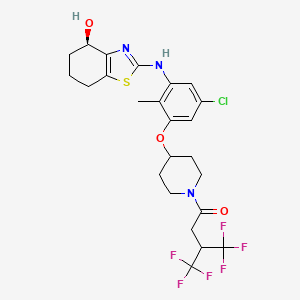
![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
![Methyl 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12429207.png)
